

# Spectroscopic Analysis of 3-Fluoro-2-hydroxypyridine: A Comparative Guide

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## Compound of Interest

Compound Name: 3-Fluoro-2-hydroxypyridine

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This guide provides a comparative spectroscopic analysis of **3-Fluoro-2-hydroxypyridine** alongside related compounds, 2-hydroxypyridine and 3-fluoropyridine. Due to the limited availability of public experimental spectroscopic data for **3-Fluoro-2-hydroxypyridine**, this guide presents its known properties and offers a detailed spectroscopic comparison with closely related structural analogs. This information is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and application of fluorinated pyridine derivatives.

## Introduction to 3-Fluoro-2-hydroxypyridine

**3-Fluoro-2-hydroxypyridine** (CAS: 1547-29-1) is a fluorinated derivative of the 2-hydroxypyridine scaffold.<sup>[1][2][3][4][5][6][7][8][9]</sup> The introduction of a fluorine atom is a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of a molecule, such as its metabolic stability, binding affinity, and pKa. Like its parent compound, 2-hydroxypyridine, **3-fluoro-2-hydroxypyridine** can exist in tautomeric forms, as **3-fluoro-2-hydroxypyridine** and 3-fluoro-2(1H)-pyridone. The equilibrium between these tautomers is influenced by the solvent and solid-state packing forces.

Chemical Structure and Properties of **3-Fluoro-2-hydroxypyridine**

Property	Value
Molecular Formula	C5H4FNO[1][3][9]
Molecular Weight	113.09 g/mol [1]
CAS Number	1547-29-1[1][2]
IUPAC Name	3-fluoro-1H-pyridin-2-one[1]
Synonyms	3-Fluoro-2-pyridinol, 3-Fluoropyridin-2-ol[7][9]
Melting Point	157-161 °C
Boiling Point	273.1 °C (Predicted)
Appearance	Colorless to light yellow crystal or liquid[3]

## Comparative Spectroscopic Data

While experimental spectra for **3-Fluoro-2-hydroxypyridine** are not readily available in public databases, a comparative analysis with 2-hydroxypyridine and 3-fluoropyridine can provide valuable insights into its expected spectroscopic characteristics.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: <sup>1</sup>H NMR Spectroscopic Data

Compound	Solvent	Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
3-Fluoro-2-hydroxypyridine	-	No experimental data available in public databases.
2-Hydroxypyridine	CDCl <sub>3</sub>	7.48 (m), 7.40 (m), 6.59 (d, J=6.4 Hz), 6.29 (d, J=8.8 Hz)
3-Fluoropyridine	CDCl <sub>3</sub>	8.43 (d, J=2.8 Hz), 8.32 (d, J=4.8 Hz), 7.35-7.25 (m), 7.15 (ddd, J=8.4, 2.8, 1.2 Hz)

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data

Compound	Solvent	Chemical Shifts ( $\delta$ , ppm)
3-Fluoro-2-hydroxypyridine	-	No experimental data available in public databases.
2-Hydroxypyridine	DMSO- $d_6$	162.9, 141.3, 138.8, 118.9, 105.5
3-Fluoropyridine	$\text{CDCl}_3$	157.1 (d, $J=253.5$ Hz), 147.2 (d, $J=5.5$ Hz), 136.9 (d, $J=20.9$ Hz), 123.8 (d, $J=4.1$ Hz), 123.6 (d, $J=19.5$ Hz)

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: Key FT-IR Absorption Bands

Compound	Sample Phase	Key Absorption Bands ( $\text{cm}^{-1}$ ) and Assignments
3-Fluoro-2-hydroxypyridine	-	No experimental data available in public databases.
2-Hydroxypyridine	Solid	3400-2400 (O-H and N-H stretching, broad), 1660 (C=O stretching, pyridone form), 1600, 1480 (C=C and C=N stretching)
3-Fluoropyridine	Liquid Film	3050 (Ar C-H stretching), 1580, 1470, 1420 (C=C and C=N stretching), 1250 (C-F stretching)[10]

## Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Absorption Maxima

Compound	Solvent	$\lambda_{\text{max}}$ (nm)
3-Fluoro-2-hydroxypyridine	-	No experimental data available in public databases.
2-Hydroxypyridine	Ethanol	~225, ~295
3-Fluoropyridine	-	Data not readily available in a comparable format.

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. These protocols are broadly applicable to the analysis of pyridine derivatives.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).
- **Instrumentation:** Use a standard NMR spectrometer (e.g., 300 or 500 MHz).
- **$^1\text{H}$  NMR Acquisition:** Acquire the proton NMR spectrum using a standard pulse sequence. Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).
- **$^{13}\text{C}$  NMR Acquisition:** Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of  $^{13}\text{C}$ .
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

### Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation (Solid):** Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk.

Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal.

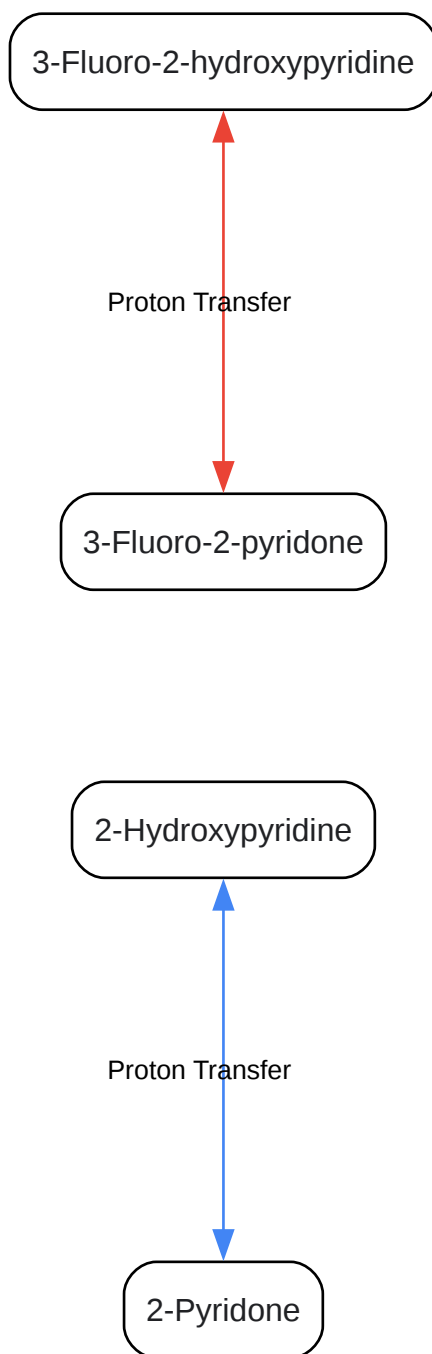
- **Instrumentation:** Use a standard FT-IR spectrometer.
- **Data Acquisition:** Record the spectrum over the mid-IR range (typically 4000-400  $\text{cm}^{-1}$ ). A background spectrum of the empty sample compartment (or KBr pellet) should be recorded and subtracted from the sample spectrum.
- **Data Processing:** The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Ultraviolet-Visible (UV-Vis) Spectroscopy

- **Sample Preparation:** Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption ( $\lambda_{\text{max}}$ ).
- **Instrumentation:** Use a double-beam UV-Vis spectrophotometer.
- **Data Acquisition:** Use a quartz cuvette with a 1 cm path length. Record a baseline spectrum with the cuvette filled with the pure solvent. Then, record the spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm).
- **Data Analysis:** The absorbance spectrum is plotted as absorbance versus wavelength (nm). The  $\lambda_{\text{max}}$  values are identified from the peaks in the spectrum.

## Tautomerism of Hydroxypyridines

The tautomeric equilibrium between the hydroxy and pyridone forms is a fundamental characteristic of 2-hydroxypyridine and its derivatives. The introduction of a fluorine atom at the 3-position is expected to influence this equilibrium due to its electron-withdrawing nature.

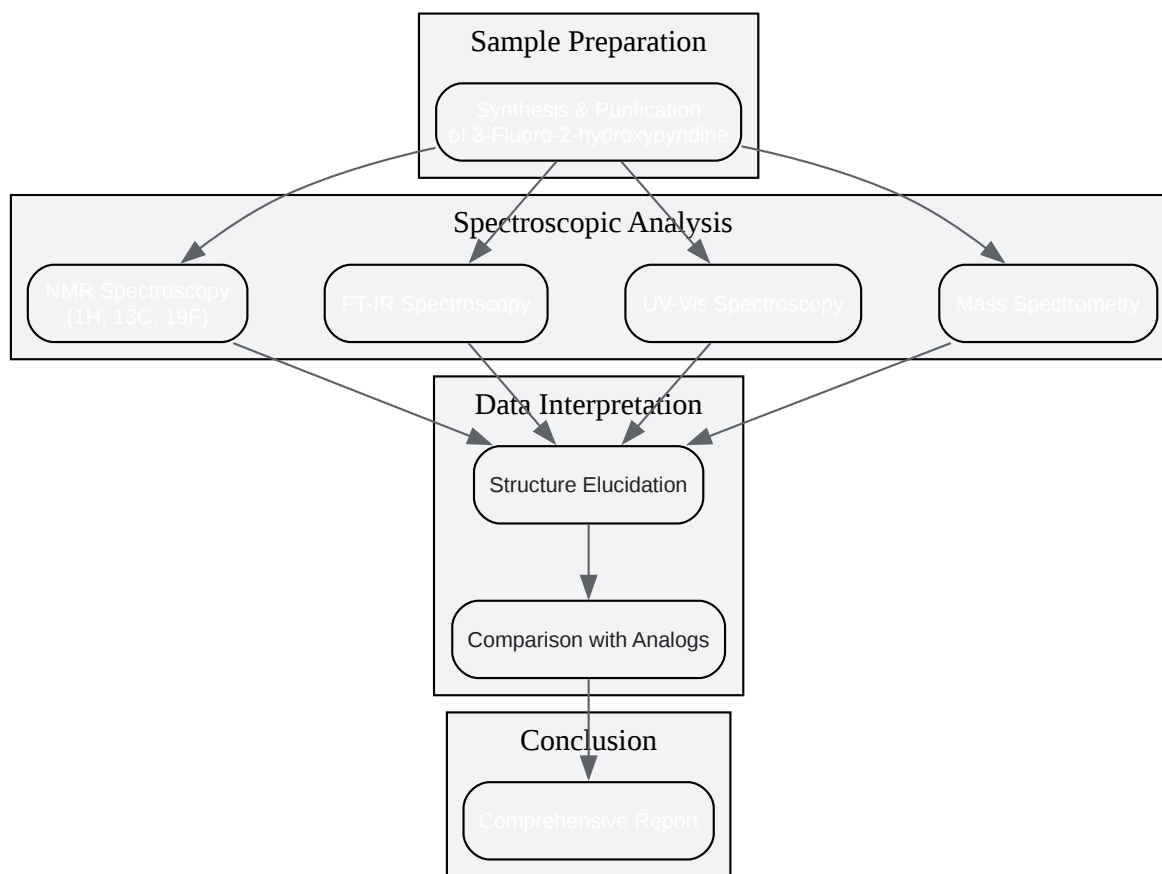


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Caption: Tautomeric equilibrium of 2-hydroxypyridine and **3-fluoro-2-hydroxypyridine**.

## Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a novel compound like **3-Fluoro-2-hydroxypyridine**.



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Caption: General workflow for spectroscopic analysis of a new chemical entity.

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